5-(3-Methoxyphenyl)pyrimidine
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Overview
Description
5-(3-Methoxyphenyl)pyrimidine is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group at the 5-position. Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)pyrimidine typically involves the reaction of 3-methoxybenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: 5-(3-Hydroxyphenyl)pyrimidine.
Reduction: Dihydro-5-(3-methoxyphenyl)pyrimidine.
Substitution: 5-(3-Methoxyphenyl)-2-bromopyrimidine.
Scientific Research Applications
5-(3-Methoxyphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)pyrimidine
- 5-(3-Hydroxyphenyl)pyrimidine
- 5-(3-Methylphenyl)pyrimidine
Comparison: 5-(3-Methoxyphenyl)pyrimidine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in biological assays .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-3-9(5-11)10-6-12-8-13-7-10/h2-8H,1H3 |
InChI Key |
JNADFSOLMRWJMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CN=C2 |
Origin of Product |
United States |
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